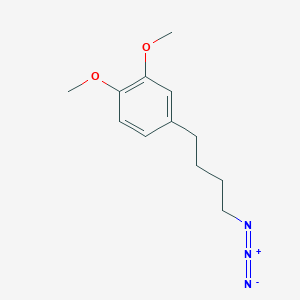

4-(3,4-Dimethoxyphenyl)butyl azide

货号:

B8272753

分子量:

235.28 g/mol

InChI 键:

RNVFMLLRXORVME-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

4-(3,4-Dimethoxyphenyl)butyl azide is an organic compound featuring a butyl chain substituted with an azide (-N₃) group and a 3,4-dimethoxyphenyl aromatic ring.

属性

分子式 |

C12H17N3O2 |

|---|---|

分子量 |

235.28 g/mol |

IUPAC 名称 |

4-(4-azidobutyl)-1,2-dimethoxybenzene |

InChI |

InChI=1S/C12H17N3O2/c1-16-11-7-6-10(9-12(11)17-2)5-3-4-8-14-15-13/h6-7,9H,3-5,8H2,1-2H3 |

InChI 键 |

RNVFMLLRXORVME-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=C(C=C1)CCCCN=[N+]=[N-])OC |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Ester Derivatives

- Methyl 4-(3,4-dimethoxyphenyl)butanoate (D1) Structure: Replaces the azide with a methyl ester (-COOCH₃) group. Synthesis: Prepared via acid-catalyzed esterification of 4-(3,4-dimethoxyphenyl)butanoic acid with methanol (). Reactivity: The ester group is hydrolyzable to carboxylic acids, enabling further functionalization. Applications: Intermediate in synthesizing bioactive molecules or polymers.

Alcohol Derivatives

- (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol (Compound 7, ) Structure: Features a hydroxyl (-OH) group and a conjugated double bond in the butyl chain.

Variations in the Aliphatic Chain

Styrylcyclohexene Derivatives

- trans- and cis-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (Compounds 8 and 9, )

- Structure : Incorporate a cyclohexene ring and extended styryl system.

- Bioactivity : Demonstrated neurotrophic effects in PC12 cells and cortical neurons, enhancing neurite outgrowth (Table 6, ).

- Key Difference : The rigid cyclohexene-styryl framework contrasts with the flexible butyl-azide chain, impacting membrane permeability and target binding.

Pyridinium Diperchlorate Derivatives (D1–D3, )

- Structure : Contain ethynyl-linked pyridinium and dimethoxyphenyl groups with ammonium side chains.

- Contrast : The cationic pyridinium core and ethynyl spacer differ significantly from the neutral, azide-terminated butyl chain.

Functional Group Comparisons

Research Findings and Implications

- The azide group may enable targeted delivery via bioorthogonal chemistry.

- Synthetic Utility : The ester (D1) and alcohol (Compound 7) derivatives serve as intermediates for further modifications, whereas the azide derivative is more suited for conjugation or polymer chemistry.

- Physicochemical Properties : Lipophilicity increases with the dimethoxyphenyl group across all derivatives, but solubility varies significantly (e.g., pyridinium salts are water-soluble, whereas styrylcyclohexenes are lipophilic).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。